molecular formula C22H22N2O B5263291 3-(4-isopropylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-isopropylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Numéro de catalogue: B5263291
Poids moléculaire: 330.4 g/mol
Clé InChI: TYLCGUDHDGKYGZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-Isopropylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzo[1,4]diazepine derivative characterized by a fused bicyclic system comprising two benzene rings and a seven-membered diazepine ring. The compound features a 4-isopropylphenyl substituent attached to the diazepine core, which confers unique steric and electronic properties. Dibenzo[1,4]diazepines are pharmacologically significant due to their structural resemblance to benzodiazepines, which modulate GABAA receptors to exert anxiolytic, sedative, and muscle relaxant effects .

Its synthesis likely involves cyclization and functionalization steps common to dibenzo[1,4]diazepines, such as condensation of aniline derivatives with diketones under controlled conditions .

Propriétés

IUPAC Name

9-(4-propan-2-ylphenyl)-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c1-14(2)15-7-9-16(10-8-15)17-11-21-18(22(25)12-17)13-23-19-5-3-4-6-20(19)24-21/h3-10,13-14,17,24H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLCGUDHDGKYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3=C(C=NC4=CC=CC=C4N3)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-(4-isopropylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dibenzo[b,e][1,4]diazepine core followed by functionalization at the 4-position with an isopropylphenyl group. This structural modification is crucial as it influences the compound's biological activity.

Antimicrobial Activity

Research has demonstrated that compounds structurally related to 3-(4-isopropylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibit notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various derivatives have been reported in studies:

CompoundMIC (mg/mL)Target Organism
4e0.20Trichophyton mentagrophytes
4b0.25Staphylococcus aureus
4k0.30Escherichia coli

These results indicate that modifications to the dibenzo[b,e][1,4]diazepine core can enhance antimicrobial efficacy against a range of pathogens .

Anticancer Activity

The anticancer potential of the compound was evaluated using various tumor cell lines. For instance, compounds similar to 3-(4-isopropylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one have shown promising results against HeLa cells with IC50 values indicating significant cytotoxicity:

CompoundIC50 (µM)Cell Line
4b43.63HeLa
4k52.59MDA-MB-231

The mechanism of action appears to involve cell cycle arrest at the G1 phase and induction of apoptosis in cancer cells .

Enzyme Inhibition

In addition to antimicrobial and anticancer activities, this class of compounds has also been studied for their enzyme inhibitory properties. For example, α-glucosidase inhibition is critical in managing diabetes:

CompoundIC50 (µM)Enzyme Target
4g0.91α-glucosidase
4a10.0α-glucosidase

These findings suggest that the compound may offer therapeutic benefits in glycemic control .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Antimicrobial Effects : A study evaluated various derivatives against fungal and bacterial strains, highlighting that modifications in the side chains significantly influenced antimicrobial potency .
  • Cytotoxicity Assessment : Another research focused on the cytotoxic effects of dibenzo[b,e][1,4]diazepine derivatives on cancer cell lines. The study indicated that specific substitutions could enhance apoptotic pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of dibenzo[1,4]diazepines are highly substituent-dependent. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Dibenzo[1,4]diazepine Derivatives
Compound Name Substituent(s) Molecular Weight (g/mol) Pharmacological Activity Unique Features References
3-(4-Isopropylphenyl)-... (Target Compound) 4-Isopropylphenyl ~310.4 Predicted anxiolytic/sedative High lipophilicity; enhanced BBB penetration* Inferred
3-(4-Methoxyphenyl)-... 4-Methoxyphenyl 284.37 GABA modulation; anxiolytic Methoxy group increases solubility
3-(4-Fluorophenyl)-11-methyl-... 4-Fluorophenyl, 11-methyl ~290.3 GABAA/serotonin receptor interaction Fluorine enhances receptor affinity
3-(3-Trifluoromethylphenyl)-... 3-Trifluoromethylphenyl 434.5 Neuropharmacological potential Electron-withdrawing CF3 improves metabolic stability
11-Methyl-3-phenyl-... Phenyl, 11-methyl 270.34 Anxiolytic Simplest analog; benchmark for SAR studies
3-(Naphthalen-1-yl)-... Naphthalenyl ~350.4 Broad-spectrum activity Bulky group reduces off-target binding

Key Observations :

Trifluoromethylphenyl: The CF3 group improves metabolic stability by resisting oxidative degradation, a common issue with alkyl substituents .

Receptor Selectivity :

  • Fluorophenyl derivatives (e.g., 3-(4-Fluorophenyl)-...) show higher affinity for GABAA and serotonin receptors due to fluorine’s electronegativity and small atomic radius .
  • Naphthalenyl-substituted compounds may exhibit unique binding modes due to extended π-π interactions, reducing off-target effects .

Synthetic Complexity :

  • Compounds with trifluoromethyl or naphthalenyl groups require multi-step syntheses, whereas simpler analogs (e.g., 11-methyl-3-phenyl-...) are more accessible .

Research Findings and Implications

Comparative Advantages
  • Over Methoxy Analogs : The isopropyl group’s hydrophobicity may improve CNS penetration compared to polar methoxy derivatives, which are more water-soluble but less brain-permeable .
  • Over Fluorophenyl Analogs : Reduced risk of metabolic defluorination, a common pathway leading to inactive metabolites in fluorinated drugs .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.